(+)-Tomoxetine

説明

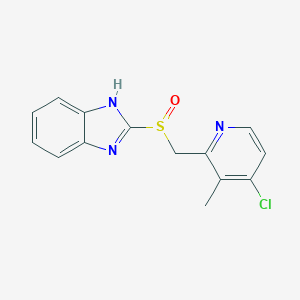

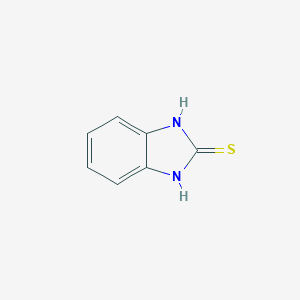

(+)-Tomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of attention deficit hyperactivity disorder (ADHD). It is a chiral compound, with the (+) enantiomer being the active form.

科学的研究の応用

- Studies suggest that it may be useful in managing neuropathic pain, although more research is needed .

- Researchers speculate that its effects on norepinephrine transmission contribute to improved cognitive performance .

- (+)-Tomoxetine’s impact on norepinephrine reuptake could be relevant in cardiovascular studies, such as examining blood pressure regulation and heart rate variability .

Attention Deficit Hyperactivity Disorder (ADHD) Treatment

Depression and Anxiety Disorders

Neuropathic Pain Management

Cognitive Enhancement and Memory

Cardiovascular Research

Neuroprotection and Neurodegenerative Diseases

作用機序

Target of Action

The primary target of (+)-Tomoxetine, also known as Atomoxetine, is the norepinephrine transporter (NET) . NET is a protein that plays a crucial role in the regulation of norepinephrine levels in the synaptic cleft .

Mode of Action

(+)-Tomoxetine acts as a selective norepinephrine reuptake inhibitor (NRI) . It binds to NET and inhibits the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced signaling through norepinephrine pathways.

Biochemical Pathways

The increased norepinephrine levels in the synaptic cleft enhance signaling through various biochemical pathways. These pathways include the adenylate cyclase pathway and the phosphatidylinositol pathway , both of which are involved in the regulation of various cellular functions .

Pharmacokinetics

The pharmacokinetics of (+)-Tomoxetine involve its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, (+)-Tomoxetine is rapidly absorbed and widely distributed throughout the body. It is metabolized primarily by the liver, specifically by the cytochrome P450 2D6 enzyme . The metabolites are then excreted in the urine .

Result of Action

The increased norepinephrine signaling resulting from the action of (+)-Tomoxetine has various molecular and cellular effects. These include increased neuronal firing rates , enhanced synaptic plasticity , and improved cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Tomoxetine. For instance, factors such as diet, co-administration of other drugs , and individual genetic variations in the cytochrome P450 2D6 enzyme can affect the metabolism and hence the efficacy of (+)-Tomoxetine .

特性

IUPAC Name |

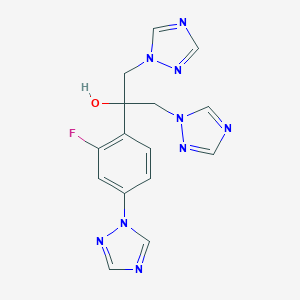

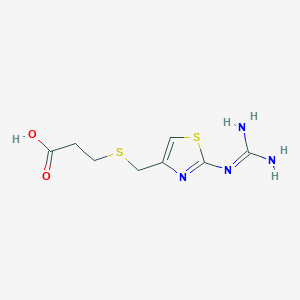

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147075 | |

| Record name | (+)-Tomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Tomoxetine | |

CAS RN |

105314-53-2 | |

| Record name | (+)-Tomoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOMOXETINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (+)-tomoxetine interact with its target?

A1: (+)-Tomoxetine acts as a norepinephrine reuptake inhibitor. It binds to the norepinephrine transporter (NET), primarily located on presynaptic noradrenergic neurons. [, , ] This binding prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, effectively increasing the concentration of norepinephrine available to interact with postsynaptic receptors. [, , ]

Q2: What are the downstream effects of (+)-tomoxetine's interaction with NET?

A2: The increased synaptic norepinephrine concentration due to (+)-tomoxetine's action on NET leads to enhanced noradrenergic neurotransmission. This can manifest as:

- Improved attention and focus: Norepinephrine plays a crucial role in regulating attention and executive function. [, ]

- Reduced hyperactivity and impulsivity: Elevated norepinephrine levels can modulate these behavioral aspects. [, , ]

Q3: What is the molecular formula and weight of (+)-tomoxetine?

A3: (+)-Tomoxetine has the molecular formula C17H21NO and a molecular weight of 255.36 g/mol.

Q4: Is there any information available on the spectroscopic data for (+)-tomoxetine?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to elucidate the structure and confirm the identity of (+)-tomoxetine.

Q5: How does the stereochemistry of tomoxetine influence its activity?

A5: Studies have shown that the (−)-enantiomer of tomoxetine (also known as atomoxetine) is the more potent enantiomer in inhibiting norepinephrine uptake. [, ] The (+)-enantiomer exhibits significantly weaker activity at the NET compared to the (−)-enantiomer. [, ]

Q6: Are there any other structural modifications that impact the activity of tomoxetine?

A6: The trifluoromethyl group on the phenoxy ring in the related compound fluoxetine is crucial for its selectivity towards serotonin uptake inhibition. [, ] In contrast, tomoxetine, with a methyl group in that position, displays selectivity for norepinephrine uptake inhibition. This highlights the importance of substituents on the phenoxy ring for target selectivity. [, , ]

Q7: Are there any specific formulation strategies for tomoxetine?

A7: The provided research papers primarily focus on the synthesis and preclinical evaluation of tomoxetine. While they don't delve into specific formulation strategies, common pharmaceutical approaches like salt formation (e.g., hydrochloride salt), particle size reduction, and the use of excipients can be employed to enhance solubility, bioavailability, and stability. [, , ]

Q8: What is the pharmacokinetic profile of tomoxetine?

A8: Tomoxetine is orally active and well-absorbed after oral administration. [, , ] It undergoes metabolism in the liver, and its major metabolic pathway involves cytochrome P450 (CYP) enzymes, particularly CYP2D6. []

Q9: What in vitro models are used to study tomoxetine's activity?

A9: Researchers often use synaptosomes prepared from rat hypothalamus to study tomoxetine's ability to inhibit norepinephrine uptake in vitro. [, , ]

Q10: What animal models are used to assess tomoxetine's efficacy?

A10: Tomoxetine's effects on attention and hyperactivity have been studied in various animal models, including spontaneously hypertensive rats (SHR). [, ] These models help researchers understand the compound's potential therapeutic benefits in conditions like ADHD.

Q11: Has (+)-tomoxetine been evaluated in clinical trials?

A11: While the research papers don't explicitly mention clinical trials for (+)-tomoxetine, they highlight the clinical relevance of its enantiomer, (−)-tomoxetine (atomoxetine), in treating ADHD. [, , , ] Atomoxetine has undergone extensive clinical evaluation and is an approved medication for ADHD.

Q12: Are there any other compounds with a similar mechanism of action to (+)-tomoxetine?

A12: Other norepinephrine reuptake inhibitors, such as desipramine and reboxetine, share a similar mechanism of action with (+)-tomoxetine. [, , ] These compounds differ in their chemical structures, pharmacokinetic properties, and selectivity for NET.

Q13: What are some key resources for researchers studying (+)-tomoxetine?

A13: Essential resources include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。